3-(1H-Pyrrol-1-yl)-2-thiophenecarbaldehyde synthesis pathway
3-(1H-Pyrrol-1-yl)-2-thiophenecarbaldehyde synthesis pathway
An In-depth Technical Guide to the Synthesis of 3-(1H-Pyrrol-1-yl)-2-thiophenecarbaldehyde
Authored by: Gemini, Senior Application Scientist
Foreword: The Strategic Importance of Thiophene-Pyrrole Heterocycles
The fusion of thiophene and pyrrole rings into a single molecular scaffold creates a class of compounds with significant interest in medicinal chemistry and materials science. The title compound, 3-(1H-pyrrol-1-yl)-2-thiophenecarbaldehyde, serves as a versatile intermediate, or "scaffold," for the synthesis of more complex molecules. The electron-rich nature of both heterocyclic systems, combined with the reactive aldehyde functionality, provides multiple points for chemical modification. This guide offers a comprehensive overview of a robust and logical pathway for its synthesis, grounded in established chemical principles and designed for reproducibility in a research setting.
Retrosynthetic Analysis: A Two-Step Strategic Approach
A logical approach to the synthesis of 3-(1H-pyrrol-1-yl)-2-thiophenecarbaldehyde involves a two-step sequence. The core strategy is to first construct a thiophene ring that already contains the necessary functional groups—an amino group at the 3-position and a masked or direct aldehyde at the 2-position. Subsequently, the pyrrole ring is annulated onto the thiophene core using the pre-existing amino group.
This pathway is centered around two powerful and well-documented named reactions:
-
The Gewald Aminothiophene Synthesis : To construct the key intermediate, a substituted 2-amino-3-cyanothiophene. This reaction is a cornerstone of thiophene chemistry due to its efficiency and use of readily available starting materials.[1][2]
-
The Clauson-Kaas Pyrrole Synthesis : To form the N-substituted pyrrole ring by reacting the 3-aminothiophene intermediate with a 1,4-dicarbonyl equivalent.[3][4]
Following the formation of the core 3-(1H-pyrrol-1-yl)thiophene structure, the final step involves the conversion of the cyano group at the 2-position into the target carbaldehyde.
Caption: Retrosynthetic pathway for the target molecule.
Part I: Synthesis of the 3-Aminothiophene Intermediate via Gewald Reaction
The Gewald reaction is a one-pot, multi-component reaction that provides efficient access to polysubstituted 2-aminothiophenes.[5] It involves the condensation of a carbonyl compound (ketone or aldehyde) with an α-activated nitrile (like malononitrile or ethyl cyanoacetate) in the presence of elemental sulfur and a base catalyst.[1][6]
Mechanistic Insight
The reaction mechanism is understood to proceed through three main stages:[1][7]
-
Knoevenagel Condensation : The base (e.g., morpholine, triethylamine) catalyzes the condensation between the carbonyl compound and the active methylene nitrile to form a stable α,β-unsaturated nitrile intermediate.
-
Sulfur Addition : The elemental sulfur (S₈) ring is attacked by the enolate of the Knoevenagel product. The exact mechanism of sulfur addition and ring opening is complex but results in a sulfurated intermediate.
-
Cyclization and Tautomerization : The sulfur-containing intermediate undergoes intramolecular cyclization, followed by tautomerization to yield the aromatic 2-aminothiophene ring.
Caption: Experimental workflow for the Gewald reaction.
Experimental Protocol: Synthesis of 2-Amino-4,5-dimethyl-3-cyanothiophene
This protocol uses butan-2-one as the starting carbonyl compound to yield a representative 2-aminothiophene intermediate.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| Butan-2-one | 1.0 | 72.11 | (e.g., 7.21 g) |
| Malononitrile | 1.0 | 66.06 | (e.g., 6.61 g) |
| Sulfur | 1.05 | 32.07 | (e.g., 3.37 g) |
| Morpholine | 1.5 | 87.12 | (e.g., 13.1 g) |
| Ethanol | - | - | (e.g., 50 mL) |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethanol (50 mL), butan-2-one (7.21 g), malononitrile (6.61 g), and elemental sulfur (3.37 g).
-
Stir the mixture to form a suspension.
-
Slowly add morpholine (13.1 g) to the stirring suspension. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux (approx. 78-80°C) and maintain for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature, and then further cool in an ice bath for 30 minutes.
-
A solid precipitate will form. Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold ethanol (2 x 20 mL) to remove unreacted starting materials and impurities.
-
Dry the product under vacuum to yield 2-amino-4,5-dimethyl-3-cyanothiophene as a crystalline solid.
Part II: Pyrrole Annulation via Clauson-Kaas Reaction
The Clauson-Kaas synthesis is the reaction of a primary amine with 2,5-dimethoxytetrahydrofuran (a cyclic acetal of succinaldehyde) in an acidic medium to form an N-substituted pyrrole.[3][4][8] This method is highly effective for converting the 3-amino group of the thiophene intermediate into the desired pyrrole ring.
Mechanistic Insight
The reaction is typically catalyzed by an acid, such as acetic acid.[3]
-
Hydrolysis : The acid catalyzes the hydrolysis of 2,5-dimethoxytetrahydrofuran to open the ring and form the reactive intermediate, succinaldehyde.
-
Condensation : The primary amine undergoes a double condensation with the two aldehyde groups of succinaldehyde. This process is analogous to the Paal-Knorr pyrrole synthesis, which uses a 1,4-dicarbonyl compound.[9][10][11]
-
Cyclization and Dehydration : The intermediate cyclizes and subsequently loses two molecules of water to form the aromatic pyrrole ring.
Experimental Protocol: Synthesis of 3-(1H-Pyrrol-1-yl)-4,5-dimethyl-2-cyanothiophene
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| 2-Amino-4,5-dimethyl-3-cyanothiophene | 1.0 | 166.24 | (e.g., 16.6 g) |
| 2,5-Dimethoxytetrahydrofuran | 1.1 | 132.16 | (e.g., 14.5 g) |
| Glacial Acetic Acid | - | - | (e.g., 100 mL) |
Procedure:
-
In a 250 mL round-bottom flask, dissolve the 2-amino-4,5-dimethyl-3-cyanothiophene (16.6 g) in glacial acetic acid (100 mL).
-
Add 2,5-dimethoxytetrahydrofuran (14.5 g) to the solution.
-
Heat the mixture to reflux (approx. 118°C) for 3-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into a beaker containing 500 mL of ice-water.
-
A precipitate will form. If the product oils out, stir vigorously until it solidifies.
-
Collect the solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to obtain pure 3-(1H-pyrrol-1-yl)-4,5-dimethyl-2-cyanothiophene.
Part III: Final Transformation to 3-(1H-Pyrrol-1-yl)-2-thiophenecarbaldehyde
The final step is the conversion of the nitrile group (-CN) at the 2-position into a carbaldehyde (-CHO). This is reliably achieved through reduction using Diisobutylaluminium hydride (DIBAL-H), followed by acidic workup.
Mechanistic Insight
-
Hydride Addition : The electrophilic nitrile carbon is attacked by the hydride from DIBAL-H, forming an intermediate N-aluminated imine complex.
-
Hydrolysis : Upon addition of aqueous acid (e.g., dilute HCl or H₂SO₄) during workup, this complex is hydrolyzed. The imine is converted to the corresponding aldehyde, and the aluminum byproducts are quenched. It is critical to maintain low temperatures during the DIBAL-H addition to prevent over-reduction to the amine.
Experimental Protocol
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| 3-(1H-Pyrrol-1-yl)-...-2-cyanothiophene | 1.0 | 216.29 | (e.g., 21.6 g) |
| DIBAL-H (1.0 M in Toluene) | 1.2 | - | (e.g., 120 mL) |
| Dichloromethane (DCM) | - | - | (e.g., 200 mL) |
| 2M Hydrochloric Acid | - | - | (e.g., 150 mL) |
Procedure:
-
Dissolve the pyrrolyl-cyanothiophene (21.6 g) in dry dichloromethane (200 mL) in a flame-dried, three-neck flask under a nitrogen atmosphere.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add the DIBAL-H solution (120 mL) dropwise via a dropping funnel over 1 hour, ensuring the internal temperature does not rise above -70°C.
-
Stir the reaction at -78°C for an additional 2 hours.
-
Quench the reaction by slowly adding methanol (20 mL) while maintaining the low temperature.
-
Allow the mixture to warm to 0°C and then slowly add 2M HCl (150 mL). Stir vigorously for 30 minutes.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to yield 3-(1H-pyrrol-1-yl)-2-thiophenecarbaldehyde.[12]
Characterization Data
Proper characterization is essential to confirm the identity and purity of the final product.
| Property | Data |
| Molecular Formula | C₉H₇NOS[12] |
| Molecular Weight | 177.22 g/mol [12] |
| Appearance | Crystalline Solid |
| Boiling Point | ~338 °C (Predicted)[12] |
| ¹H NMR (CDCl₃, ppm) | Signals expected for pyrrole protons (~6.3, ~6.8 ppm), thiophene protons (~7.1, ~7.6 ppm), and a singlet for the aldehyde proton (~9.8-10.0 ppm). |
| ¹³C NMR (CDCl₃, ppm) | Signals for aromatic carbons (~110-145 ppm) and the aldehyde carbonyl carbon (~180-185 ppm). |
| IR (KBr, cm⁻¹) | Characteristic C=O stretch for the aldehyde (~1670-1690 cm⁻¹), C-H stretches, and aromatic C=C stretches. |
Conclusion and Future Outlook
The synthetic pathway detailed in this guide, leveraging the Gewald and Clauson-Kaas reactions followed by nitrile reduction, represents a logical and efficient method for producing 3-(1H-pyrrol-1-yl)-2-thiophenecarbaldehyde. Each step is based on well-understood and reliable transformations, making the overall process suitable for implementation in a drug discovery or materials science laboratory. The final product is a valuable building block, with the aldehyde group serving as a handle for further elaborations such as reductive aminations, Wittig reactions, or oxidations, thus opening the door to a diverse library of novel thiophene-pyrrole derivatives.
References
-
Wikipedia. Gewald reaction. Available from: [Link]
-
Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. Available from: [Link]
-
Arkat USA, Inc. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC 2010 (i) 209-246. Available from: [Link]
-
Der Pharma Chemica. A green chemistry approach to gewald reaction. Available from: [Link]
-
Arkat USA, Inc. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Available from: [Link]
-
YouTube. Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. 2021. Available from: [Link]
-
Wikipedia. Paal–Knorr synthesis. Available from: [Link]
-
ACS Publications. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. Available from: [Link]
-
Royal Society of Chemistry. Thiophen derivatives. Part XVI. The Vilsmeier–Haack reaction with 3- and 4-methoxybenzo[b]thiophen. Journal of the Chemical Society C: Organic. Available from: [Link]
-
RGM College Of Engineering and Technology. Paal–Knorr synthesis of pyrroles. 2018. Available from: [Link]
-
ResearchGate. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available from: [Link]
-
ResearchGate. Applications of the Vilsmeier reaction in heterocyclic chemistry. Available from: [Link]
-
Royal Society of Chemistry. The mechanism of the Vilsmeier–Haack reaction. Part II. A kinetic study of the formylation of thiophen derivatives with dimethylformamide and phosphorus oxychloride or carbonyl chloride in 1,2-dichloroethane. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]
-
ResearchGate. The Clauson-Kaas pyrrole synthesis under microwave irradiation. Available from: [Link]
-
ResearchGate. Clauson-Kaas pyrrole synthesis. Available from: [Link]
-
National Center for Biotechnology Information. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC. Available from: [Link]
-
National Center for Biotechnology Information. Crystal structure and synthesis of 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone. PMC. Available from: [Link]
-
Chem-Station. Clauson-Kaas Pyrrole Synthesis. 2016. Available from: [Link]
-
National Center for Biotechnology Information. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
Beilstein Journals. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Available from: [Link]
-
PubChem. 3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid. Available from: [Link]
- Google Patents. Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids.
-
Organic Communications. Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. 2012. Available from: [Link]
-
SpectraBase. 3-thiophenecarboxylic acid, 2-(2,5-dimethyl-1H-pyrrol-1-yl)- - Optional[1H NMR] - Spectrum. Available from: [Link]
- Google Patents. Processes for making 3-methylthiophene-2-carboxaldehyde and intermediates therefor.
-
ResearchGate. Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Available from: [Link]
-
National Center for Biotechnology Information. Green methodologies for the synthesis of 2-aminothiophene. PMC. Available from: [Link]
-
MDPI. Benzo[b]thiophene-2-carbaldehyde. Available from: [Link]
-
Sciforum. Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. Available from: [Link]
-
Royal Society of Chemistry. The development of a one pot, regiocontrolled, three-component reaction for the synthesis of thieno[2,3-c]pyrroles. Organic & Biomolecular Chemistry. Available from: [Link]
-
National Center for Biotechnology Information. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Molecules. Available from: [Link]
-
MDPI. Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. Available from: [Link]
-
PubMed. 3-Thiolated pyrroles/pyrrolines: controllable synthesis and usage for the construction of thiolated fluorophores. Chemical Communications. 2021. Available from: [Link]
-
PubMed. Synthesis of Novel Morpholine, Thiomorpholine and N-substituted Piperazine Coupled 2-(thiophen-2-yl)dihydroquinolines as Potent Inhibitors of Mycobacterium Tuberculosis. European Journal of Medicinal Chemistry. 2019. Available from: [Link]
Sources
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. researchgate.net [researchgate.net]
- 4. Clauson-Kaas Pyrrole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 11. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 12. echemi.com [echemi.com]
